molecular formula C11H12N4O2S2 B2886703 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1797086-26-0

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2886703
CAS No.: 1797086-26-0
M. Wt: 296.36
InChI Key: BZOZICDCHVSEML-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound integrates an imidazo[1,2-b]pyrazole moiety with a thiophene-2-sulfonamide group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiophene-2-sulfonamide group is then introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the imidazo[1,2-b]pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is explored for its potential pharmacological properties. The imidazo[1,2-b]pyrazole moiety is known for its bioactivity, and the sulfonamide group is a common pharmacophore in many drugs. Studies may focus on its antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzene-sulfonamide
  • N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-2-sulfonamide

Uniqueness

Compared to similar compounds, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-sulfonamide stands out due to the presence of the thiophene ring, which can impart unique electronic properties and reactivity. This makes it particularly interesting for applications in materials science and as a potential pharmacological agent.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S2/c16-19(17,11-2-1-9-18-11)13-5-6-14-7-8-15-10(14)3-4-12-15/h1-4,7-9,13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOZICDCHVSEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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